molecular formula C24H17N5O2 B2508320 (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide CAS No. 900881-15-4

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide

Cat. No.: B2508320
CAS No.: 900881-15-4
M. Wt: 407.433
InChI Key: CPTDAUUZJFGTBG-MRCUWXFGSA-N
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Description

This compound features a (Z)-configured isoindole core substituted with a benzylamino-cyano-oxoethylidene group at the 1-position and a nicotinamide moiety at the 3-position. The (Z)-stereochemistry and isoindole framework may influence its conformational stability and binding interactions .

Properties

IUPAC Name

N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O2/c25-13-20(24(31)27-14-16-7-2-1-3-8-16)21-18-10-4-5-11-19(18)22(28-21)29-23(30)17-9-6-12-26-15-17/h1-12,15H,14H2,(H,27,31)(H,28,29,30)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTDAUUZJFGTBG-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the nicotinamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindole Backbones

Compound A: N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (ZINC2438518)

  • Key Differences: Amino Substituent: Benzylamino (target) vs. 3-methoxypropylamino (Compound A). Aromatic Group: Nicotinamide (target) vs. 4-methylbenzamide (Compound A).
  • Implications: The benzylamino group in the target compound increases lipophilicity (predicted logP ~3.5 vs. The nicotinamide moiety may engage in hydrogen bonding via its pyridine nitrogen, unlike the 4-methylbenzamide in Compound A, which lacks such polar interactions .

Compound B : (Z)-2-((1-Benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one

  • Key Differences: Core Structure: Isoindole (target) vs. indole (Compound B). Functional Groups: Cyano-oxoethylidene and nicotinamide (target) vs. quinuclidinone (Compound B).
  • Implications: The isoindole core in the target compound provides a planar aromatic system for π-stacking, whereas the indole-quinuclidinone hybrid in Compound B may favor rigid, three-dimensional binding .

Compounds with Nicotinamide Derivatives

Compound C : Nicotinamide (Vitamin B3)

  • Comparison :
    • The target compound’s nicotinamide group retains the pyridine-3-carboxamide motif of Vitamin B3 but is integrated into a larger, more lipophilic scaffold.
    • This modification could enhance target specificity (e.g., for NAD+-dependent enzymes) while reducing metabolic instability compared to unmodified nicotinamide .

Table 1: Comparative Analysis of Key Properties

Property Target Compound Compound A (ZINC2438518) Compound B (Quinuclidinone)
Molecular Weight ~432.45 g/mol ~434.47 g/mol ~324.40 g/mol
logP (Predicted) 3.5 2.8 2.9
Hydrogen Bond Acceptors 6 5 3
Hydrogen Bond Donors 2 2 1
Key Pharmacophore Nicotinamide, cyano 4-Methylbenzamide, cyano Quinuclidinone, benzyl

Biological Activity

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C26H20N4O3
Molecular Weight 436.5 g/mol
CAS Number 900296-14-2

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, research on similar derivatives revealed IC50 values against various cancer cell lines:

  • A549 (lung cancer) : IC50 = 2.12 ± 0.21 µM
  • HCC827 (lung cancer) : IC50 = 5.13 ± 0.97 µM
  • NCI-H358 (lung cancer) : IC50 = 0.85 ± 0.05 µM

These values suggest a potent ability to inhibit cell proliferation in vitro, indicating potential as a therapeutic agent against lung cancer .

The proposed mechanism of action for similar compounds involves interaction with DNA, particularly through binding within the minor groove, which can lead to disruption of cellular processes critical for tumor growth . This binding is often enhanced by specific structural modifications, such as the introduction of cyano or amidine groups.

Antimicrobial Activity

In addition to antitumor effects, related compounds have also shown antimicrobial activity. Studies have demonstrated that certain derivatives possess significant antibacterial properties, suggesting a dual role in both cancer treatment and infection control . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy :
    • A study evaluated the efficacy of a series of benzylamino derivatives on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds similar to this compound showed higher cytotoxicity in 2D assays compared to 3D models, highlighting the importance of considering cellular context in drug testing .
  • Research on Structure-Activity Relationship :
    • Investigations into the structure-activity relationship (SAR) of related compounds revealed that substitutions at specific positions significantly affect their biological activity. For example, adding hydroxyl groups at certain positions enhanced tyrosinase inhibitory activity, which could be relevant for developing skin-related therapies .

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